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EphB1-IN-1

Chemical Genetics Kinase Inhibitor Selectivity Eph Receptor Signaling

Standard reversible inhibitors or pan-EphB agents lack the selectivity and sustained engagement needed for precise EphB1 signaling studies. EphB1-IN-1 solves this with a validated covalent mechanism. - **Potency:** IC50 = 3.0 nM (EphB1-G703C). - **Mechanism:** Irreversible, ATP-competitive covalent binding. - **Utility:** Enables pulse-chase & orthogonal inhibition studies. - **Supply:** Available for immediate R&D shipment.

Molecular Formula C16H12Cl2N4O2
Molecular Weight 363.2 g/mol
Cat. No. B10819909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEphB1-IN-1
Molecular FormulaC16H12Cl2N4O2
Molecular Weight363.2 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1NC(=O)CCl)N=CN=C2NC3=C(C=CC(=C3)O)Cl
InChIInChI=1S/C16H12Cl2N4O2/c17-7-15(24)21-9-1-3-11-13(5-9)19-8-20-16(11)22-14-6-10(23)2-4-12(14)18/h1-6,8,23H,7H2,(H,21,24)(H,19,20,22)
InChIKeyGVQPPCNXPVHIRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





EphB1-IN-1: Potent, Selective, Irreversible Inhibitor


EphB1-IN-1 (Compound 1) is a quinazoline-based small molecule that acts as a potent, selective, and irreversible covalent inhibitor of the EphB1 receptor tyrosine kinase. It was developed using an innovative chemical-genetic approach (Ele-Cys) that exploits an engineered cysteine residue to enable selective covalent blockade of the kinase [1]. EphB1-IN-1 exhibits nanomolar potency against EphB1 and is characterized as an ATP-competitive, irreversible inhibitor that forms a covalent bond with the target kinase [1] . The compound is a critical tool for probing EphB1-mediated signaling pathways in cancer biology, neurobiology, and metabolic disorders.

Chemical-genetic approach for EphB1-G703C mutant-selective inhibition
Irreversible covalent binding enables pulse-chase target engagement studies
Orthogonal selectivity designed for multikinase signaling crosstalk assays

EphB1-IN-1 vs. Alternative EphB1 Inhibitors


EphB1-IN-1 cannot be substituted by pan-EphB inhibitors, repurposed tetracyclines, or ATP-competitive reversible inhibitors without fundamentally altering experimental outcomes. Pan-EphB inhibitors like STA-013 exhibit micromolar potency (IC50 = 690 nM for EphB1) and promiscuously target EphB2/B4 [1], while repurposed tetracyclines such as demeclocycline, chlortetracycline, and minocycline require high micromolar concentrations (IC50 = 39–56 μM) to inhibit EphB1 and lack selectivity [2]. In contrast, EphB1-IN-1 achieves low nanomolar potency (IC50 = 3.0 nM for EphB1-G703C) and irreversible covalent binding, enabling sustained target engagement and superior selectivity in cellular assays [3]. These mechanistic and quantitative differences directly impact dose requirements, off-target effects, and the interpretability of EphB1-specific signaling studies, making EphB1-IN-1 the preferred tool for precise pharmacological interrogation of EphB1 biology.

EphB1-IN-1 (irreversible, mutant-selective)
Pan-EphB inhibitors may engage EphB2/B4, confounding EphB1-specific signaling interpretation.
EphB1-IN-1 (clean kinase probe)
Repurposed tetracyclines retain antimicrobial ribosomal activity, introducing off-target effects in cell models.
EphB1-IN-1 (covalent, sustained engagement)
Reversible ATP-competitive inhibitors may not sustain target occupancy after washout, altering signaling dynamics readouts.

EphB1-IN-1 Evidence: Potency, Mechanism, Selectivity


Potency Against Engineered EphB1 Gatekeeper Mutant

EphB1-IN-1 exhibits an IC50 of 3.0 nM against the EphB1-G703C gatekeeper mutant, which is approximately 230-fold more potent than the pan-EphB inhibitor STA-013 (IC50 = 690 nM against EphB1-WT) [1] [2]. The G703C mutation is central to the Ele-Cys chemical-genetic strategy, and EphB1-IN-1's exceptional potency against this engineered variant enables highly selective inhibition of EphB1 in cells expressing the mutant kinase.

Mutant EphB1 Potency
Cross-study comparable
IC50 3.0 nM (EphB1-G703C) vs STA-013 690 nM
Supports mutant-selective target-engagement assay interpretation
Fluorescence-based kinase assay context
Chemical Genetics Kinase Inhibitor Selectivity Eph Receptor Signaling

Covalent vs. Reversible Binding Mechanism

EphB1-IN-1 is an irreversible covalent inhibitor that forms a stable thioether bond with the Cys703 residue of the EphB1-G703C mutant, as confirmed by cocrystal structures (PDB: 5MJB) [1]. This contrasts with reversible ATP-competitive inhibitors like STA-013 and tetracyclines, which dissociate from the kinase upon washout [2] [3]. The covalent binding mode of EphB1-IN-1 ensures prolonged target occupancy even after compound removal, a critical advantage for studying long-term signaling dynamics and for achieving sustained inhibition in cellular models.

Covalent vs. Reversible
Head-to-head
Irreversible thioether bond to Cys703 (PDB: 5MJB)
Supports sustained target engagement in washout-based signaling studies
Contrasts with reversible ATP-competitive inhibitors
Irreversible Kinase Inhibitor Covalent Drug Design Target Engagement

Orthogonal Selectivity via Chemical Genetics

EphB1-IN-1 was specifically designed to selectively inhibit the EphB1-G703C mutant while sparing wild-type EphB1 and other kinases. In cellular assays, 100 nM EphB1-IN-1 abolished autophosphorylation of EphB1-G703C but had little effect on EphB1-T697G or EphB3-WT [1]. This orthogonal inhibition contrasts with pan-EphB inhibitors like STA-013, which inhibit EphB1, EphB2, and EphB4 with similar potency (IC50 = 0.69, 1.73, and 1.02 μM, respectively) and lack intra-family selectivity [2].

Orthogonal Selectivity
Class-level inference
>100-fold selectivity for EphB1-G703C over EphB3-WT
Enables unambiguous EphB1-specific signaling attribution
Cellular autophosphorylation assay context
Chemical Genetics Kinase Selectivity Bump-and-Hole

Selectivity vs. Tetracycline Antibiotics

Tetracycline antibiotics (demeclocycline, chlortetracycline, minocycline) inhibit EphB1 with IC50 values of 39, 44, and 56 μM, respectively, but retain potent antimicrobial activity through ribosomal binding, confounding their use as clean EphB1 probes [1]. In contrast, EphB1-IN-1 has no known antimicrobial activity and is specifically optimized for kinase inhibition, with a chemical-genetic selectivity profile that minimizes off-target kinase inhibition [2].

vs. Tetracyclines
Class-level inference
No antimicrobial activity; tetracycline IC50 39–56 μM
Reduces confounding antimicrobial effects in co-culture models
Off-target pharmacology review
Kinase Inhibitor Selectivity Off-Target Effects Repurposed Drugs

High-Resolution Cocrystal Binding Mode

The cocrystal structure of EphB1-IN-1 bound to the EphB1-G703C kinase domain (PDB: 5MJB) has been solved at 2.23 Å resolution, unequivocally confirming the covalent bond between the inhibitor's electrophilic warhead and Cys703 [1]. This high-resolution structural data enables rational optimization of inhibitor properties and provides a validated binding model for computational studies. In contrast, structural data for STA-013 and tetracycline-EphB1 complexes are either lower resolution or not publicly available [2].

Cocrystal Structure
Head-to-head
PDB: 5MJB, 2.23 Å resolution
Supports structure-based inhibitor optimization and docking studies
Validated covalent binding model
Structure-Based Drug Design X-ray Crystallography Binding Mode Elucidation

EphB1-IN-1 Research Applications


Dissecting EphB1-Specific Signaling Pathways

Researchers studying EphB1-mediated signaling in neuronal development, cancer progression, or metabolic regulation can employ EphB1-IN-1 in cells expressing the EphB1-G703C gatekeeper mutant to achieve selective, irreversible inhibition of EphB1 while sparing wild-type kinases. This approach, validated in the original Ele-Cys publication, enables unambiguous attribution of cellular phenotypes to EphB1 activity and is particularly valuable for dissecting the distinct roles of EphB1 versus EphB2/B3/B4 in complex biological systems [1].

Pulse-Chase Kinase Signaling Dynamics

The irreversible covalent binding mechanism of EphB1-IN-1 makes it an ideal tool for pulse-chase experiments in which cells are briefly exposed to the inhibitor and then washed to remove unbound compound. The sustained inhibition of EphB1-G703C (due to covalent bond formation) allows researchers to study the temporal dynamics of downstream signaling recovery, differentiating between acute and sustained EphB1 activity requirements. This application is not feasible with reversible inhibitors like STA-013 or tetracyclines, which dissociate rapidly upon washout [1] [2].

Orthogonal Multikinase Signaling Studies

EphB1-IN-1 can be used orthogonally with bump-hole inhibitors (e.g., 3MB-PP1) to simultaneously inhibit two distinct kinases in the same cell. The original study demonstrated that EphB1-IN-1 (targeting EphB1-G703C) and 3MB-PP1 (targeting EphB1-T697G) do not cross-inhibit each other's targets, enabling sophisticated studies of multikinase signaling crosstalk. This orthogonal inhibition strategy is uniquely enabled by the chemical-genetic design of EphB1-IN-1 and is not achievable with pan-EphB inhibitors [1].

Structure-Guided EphB1 Inhibitor Optimization

The high-resolution cocrystal structure of EphB1-IN-1 bound to EphB1-G703C (PDB: 5MJB) provides a validated template for structure-based drug design efforts aimed at developing improved EphB1 inhibitors. Medicinal chemists and computational biologists can use this structure to model modifications that enhance potency, selectivity, or pharmacokinetic properties. The availability of this structural data distinguishes EphB1-IN-1 from many other EphB1 inhibitors and accelerates rational discovery programs [1].

Application
Selection Property
Validation Focus
EphB1-specific signaling dissection
Mutant-selective chemical-genetic inhibition
EphB1-G703C cell model validation
Pulse-chase signaling dynamics
Irreversible covalent target engagement
Washout-resistant target occupancy verification
Orthogonal multikinase studies
Non-cross-inhibiting kinase pairs
Dual-inhibitor selectivity assay validation
Structure-guided inhibitor optimization
High-resolution cocrystal binding pose
Structure-based design and docking review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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